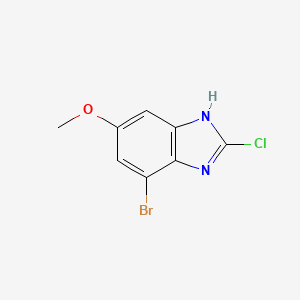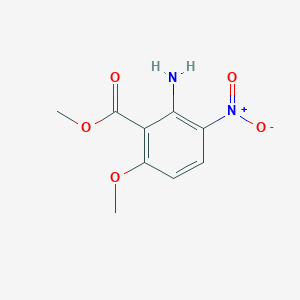![molecular formula C22H26N6OS B15202542 N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diazabicyclo octane moiety with a thieno pyrazine core, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo Octane Moiety: This can be achieved through a cyclization reaction involving appropriate amine and alkyl halide precursors under basic conditions.
Synthesis of the Thieno Pyrazine Core: This involves the condensation of a thieno compound with a pyrazine derivative, often under acidic or basic conditions to facilitate the ring closure.
Coupling of the Two Moieties: The final step involves coupling the diazabicyclo octane moiety with the thieno pyrazine core through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino and thieno groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as nitro or sulfone compounds.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-(3,8-Diazabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: As a potential ligand for studying receptor-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent for targeting specific biological pathways or receptors.
Industry: As a precursor for the synthesis of advanced materials or as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A similar bicyclic compound with different functional groups.
Thieno[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents.
Phenethylamines: Compounds with similar phenethyl groups but different core structures.
Uniqueness
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is unique due to its combination of a diazabicyclo octane moiety with a thieno pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H26N6OS |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
7-amino-N-[2-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)phenyl]ethyl]-3-methylthieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C22H26N6OS/c1-13-10-25-19-18(23)20(30-22(19)26-13)21(29)24-9-8-14-2-6-17(7-3-14)28-11-15-4-5-16(12-28)27-15/h2-3,6-7,10,15-16,27H,4-5,8-9,11-12,23H2,1H3,(H,24,29) |
Clave InChI |
COFVJJPVPQMVDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C(SC2=N1)C(=O)NCCC3=CC=C(C=C3)N4CC5CCC(C4)N5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



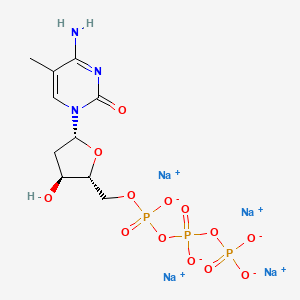

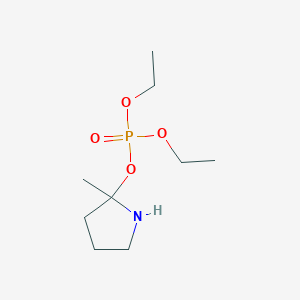
![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)

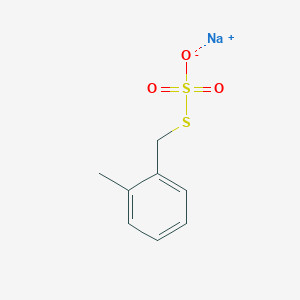
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)
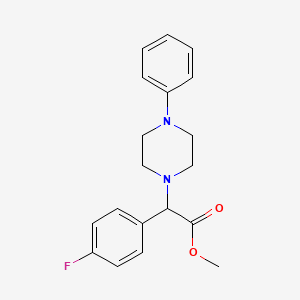
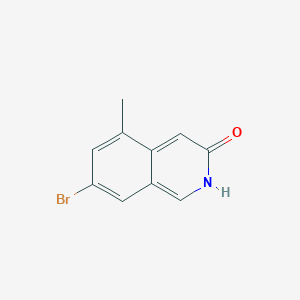
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
